Cyclopentanone dimethylhydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

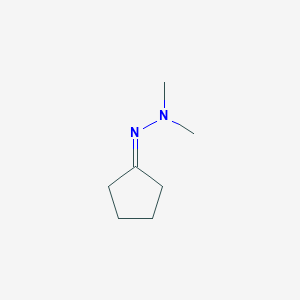

Cyclopentanone dimethylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cyclopentanone dimethylhydrazone serves as an important intermediate in organic synthesis, particularly for the preparation of various hydrazones and azo compounds. These derivatives are crucial in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Case Study: Synthesis of Azo Dyes

A notable application is in the synthesis of azo dyes, where this compound acts as a precursor. A study demonstrated that by reacting this hydrazone with diazonium salts, a series of azo compounds were produced with significant color properties suitable for textile applications .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for its potential biological activities. Research has indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazones derived from this compound against several bacterial strains. The results showed promising activity, indicating potential for development into therapeutic agents .

Catalysis

This compound has been explored as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize certain reactive intermediates makes it valuable in catalytic processes.

Case Study: Catalytic Conversion

Recent research highlighted its role in the catalytic conversion of biomass-derived cyclopentanone into valuable products such as dimethyl adipate. The study showcased how this compound could facilitate reactions under mild conditions, promoting green chemistry practices through reduced waste production .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Identified Data Limitations

No direct studies on the chemical reactivity, synthesis pathways, or functional transformations of cyclopentanone dimethylhydrazone were found in the provided sources. The compound is only structurally defined in one source, with no experimental or theoretical reaction data .

Cyclopentanone Derivatives in Reactions

-

Cyclopentanone reacts with cyanomethylene reagents (e.g., malononitrile, ethyl cyanoacetate) to form condensates, which are precursors for synthesizing heterocycles like pyrazoles, thiophenes, and pyridazines .

-

Catalytic methylation of cyclopentanone with dimethyl carbonate (DMC) yields dimethyl adipate (DAP) and dimethyl 2,5-dimethyl adipate (DMMAP) under basic catalysts like KOCH₃ .

Hydrazone Reactivity Trends

Hydrazones generally participate in:

-

Cyclization reactions (e.g., forming pyrazolines or triazoles).

-

Nucleophilic additions at the C=N bond.

-

Hydrolysis to regenerate carbonyl compounds.

No experimental evidence confirms these pathways for this compound.

Recommendations for Further Research

To address the lack of data, the following approaches are suggested:

-

Primary Literature Review : Search specialized databases (SciFinder, Reaxys) for hydrazone-specific studies.

-

Experimental Studies :

-

Thermal stability tests (TGA/DSC).

-

Reactivity screening with electrophiles/nucleophiles.

-

-

Computational Modeling : Predict reaction pathways using DFT calculations.

Eigenschaften

CAS-Nummer |

14090-60-9 |

|---|---|

Molekularformel |

C7H14N2 |

Molekulargewicht |

126.2 g/mol |

IUPAC-Name |

N-(cyclopentylideneamino)-N-methylmethanamine |

InChI |

InChI=1S/C7H14N2/c1-9(2)8-7-5-3-4-6-7/h3-6H2,1-2H3 |

InChI-Schlüssel |

WEZHJSIEBKGPAO-UHFFFAOYSA-N |

SMILES |

CN(C)N=C1CCCC1 |

Kanonische SMILES |

CN(C)N=C1CCCC1 |

Key on ui other cas no. |

14090-60-9 |

Synonyme |

Cyclopentanone dimethyl hydrazone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.